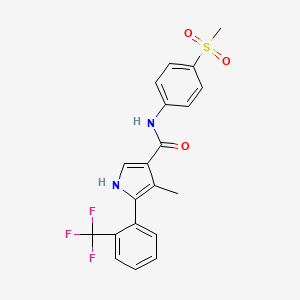

4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DES(HYDROXYETHYL) ESAXERENONE . It is a metabolite of esaxerenone, a nonsteroidal mineralocorticoid receptor antagonist. The molecular formula of DES(HYDROXYETHYL) ESAXERENONE is C20H17F3N2O3S, and it has a molecular weight of 422.421 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DES(HYDROXYETHYL) ESAXERENONE involves multiple steps, starting from the appropriate precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of DES(HYDROXYETHYL) ESAXERENONE may involve large-scale chemical reactors and continuous flow processes to optimize the yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product .

Análisis De Reacciones Químicas

Types of Reactions

DES(HYDROXYETHYL) ESAXERENONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .

Aplicaciones Científicas De Investigación

DES(HYDROXYETHYL) ESAXERENONE has several scientific research applications, including:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the treatment of conditions related to mineralocorticoid receptor activity.

Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes .

Mecanismo De Acción

The mechanism of action of DES(HYDROXYETHYL) ESAXERENONE involves its interaction with the mineralocorticoid receptor. By binding to this receptor, the compound inhibits the effects of aldosterone, a hormone that regulates sodium and water balance in the body. This inhibition can lead to reduced blood pressure and decreased fluid retention, making it useful in the treatment of conditions like hypertension and heart failure .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to DES(HYDROXYETHYL) ESAXERENONE include other mineralocorticoid receptor antagonists such as spironolactone, eplerenone, and finerenone. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .

Uniqueness

DES(HYDROXYETHYL) ESAXERENONE is unique due to its specific chemical structure, which provides it with distinct pharmacological properties. Compared to other mineralocorticoid receptor antagonists, it may offer advantages in terms of potency, selectivity, and side effect profile .

Actividad Biológica

4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide is a compound that has gained attention for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrole ring substituted with various functional groups, including methylsulfonyl and trifluoromethyl groups. Its molecular formula is C22H21F3N2O4S, and it has a molecular weight of approximately 466.47 g/mol. The presence of these functional groups is believed to influence both its biological activity and chemical reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the context of cancer research. The compound has shown promise in the following areas:

- Anticancer Activity : Studies suggest that this pyrrole derivative may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been noted to exhibit cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

- Anti-inflammatory Properties : The unique functional groups present in the compound may also contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to confirm this activity.

The mechanisms through which this compound exerts its effects are still under investigation. However, molecular docking studies have indicated that the compound interacts with various biological targets, including enzymes and receptors involved in cancer progression. These interactions are critical for understanding its pharmacological profile.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cancer cell lines | |

| Anti-inflammatory | Potential reduction in inflammatory markers | |

| Antimicrobial | Preliminary evidence of antimicrobial properties |

Case Studies

Several studies have highlighted the anticancer efficacy of this compound:

- Cell Line Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon carcinoma). The IC50 values obtained from these studies indicate potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Research involving molecular dynamics simulations has provided insights into how the compound interacts with proteins associated with tumor growth and survival pathways. These studies reveal that the compound may disrupt critical signaling pathways involved in cancer cell proliferation .

Future Directions

Given its promising biological activity, further exploration into the pharmacokinetics and pharmacodynamics of this compound is warranted. Future research should focus on:

- In Vivo Studies : To validate the efficacy observed in vitro and assess potential side effects.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced potency and selectivity against specific cancer types.

- Combination Therapies : Investigating the potential synergistic effects when used alongside other anticancer agents.

Propiedades

Número CAS |

880779-74-8 |

|---|---|

Fórmula molecular |

C20H17F3N2O3S |

Peso molecular |

422.4 g/mol |

Nombre IUPAC |

4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C20H17F3N2O3S/c1-12-16(19(26)25-13-7-9-14(10-8-13)29(2,27)28)11-24-18(12)15-5-3-4-6-17(15)20(21,22)23/h3-11,24H,1-2H3,(H,25,26) |

Clave InChI |

QBMZGPYCBRVTKF-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(NC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.